(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Description
(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds with similar structures to "(6-methoxy-1H-indol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone" includes studies on their synthesis and potential antimicrobial activities. For example, the synthesis of new pyridine derivatives has been explored, showing variable and modest activity against investigated strains of bacteria and fungi, indicating a potential area of application in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Anti-HIV Activity
Another area of interest is the synthesis of β-carboline derivatives evaluated for their inhibition activity against both HIV-1 and HIV-2 strains. Some analogues have shown selective inhibition of HIV-2 strain, suggesting that compounds with similar structures might possess significant antiviral properties, especially concerning HIV treatment and prevention (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Environmental Monitoring
Compounds structurally related to "this compound" have also been studied for environmental monitoring purposes. The analysis of new psychoactive substances (NPSs) in wastewater to track community drug use demonstrates an application in environmental chemistry and public health monitoring (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
Tubulin Polymerization Inhibitors
Research into N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as tubulin polymerization inhibitors highlights the potential use of similar compounds in cancer research. Some analogues have shown excellent antiproliferative properties and the ability to induce G2/M phase cell cycle blockade in tumor cells, suggesting their applicability in developing novel cancer therapies (Prinz et al., 2017).
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-29-17-7-6-16-12-20(23-19(16)14-17)22(28)27-10-8-26(9-11-27)21-13-15-4-2-3-5-18(15)24-25-21/h6-7,12-14,23H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOSAKHDSKWBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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